5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole
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Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Chemical Reactions Analysis
The chemical reactions of pyrazole compounds can be quite complex and are influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion .
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyridines
Research by Brown et al. (1994) explores the flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles, resulting in the formation of pyrazolo[1,5-a]pyridin-5-ols, demonstrating the compound's potential in synthesizing complex heterocyclic structures through rearrangement processes (Brown et al., 1994).
Synthesis of Benzothiazole Derivatives
El’chaninov et al. (2018) discussed the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of reactions, indicating the versatility of pyrazole derivatives in forming fused heterocyclic compounds with potential biological activities (El’chaninov et al., 2018).
Development of Isoxazolo[5,4-b]pyridines
Hamama et al. (2012) described the synthesis of isoxazolo[5,4-b]pyridines from 5-amino-3-methylisoxazole, showcasing the potential of isoxazole derivatives in generating new heterocyclic compounds with possible antitumor evaluation (Hamama et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-11-17(21-25-14)18-7-3-10-23(18)19(24)16-6-2-5-15(12-16)13-22-9-4-8-20-22/h2,4-6,8-9,11-12,18H,3,7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDSMMDRBPUXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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